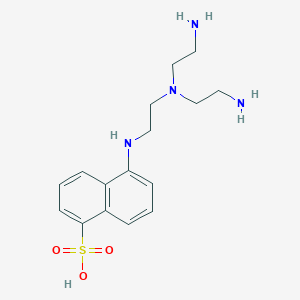
5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid, also known as BANSA, is a fluorescent dye used in scientific research for its ability to label and detect biomolecules. BANSA has been widely used in biochemical and physiological studies due to its unique spectral properties and high sensitivity.
Mecanismo De Acción
5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid is a fluorescent dye that emits light when excited by a light source. The mechanism of action of 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid involves the interaction of the dye with the target biomolecule. 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid binds to the target biomolecule through electrostatic interactions, hydrogen bonds, and hydrophobic interactions. The binding of 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid to the biomolecule changes the spectral properties of the dye, resulting in a shift in the emission wavelength. This shift in the emission wavelength can be used to detect the presence of the biomolecule.
Efectos Bioquímicos Y Fisiológicos
5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid has been shown to have minimal biochemical and physiological effects on biological systems. 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid does not interfere with the function of the biomolecule it is labeling and does not affect cell viability. 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid has been used in a variety of biological systems including bacteria, yeast, and mammalian cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid has several advantages for lab experiments. 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid is a highly sensitive fluorescent probe that can detect low concentrations of biomolecules. 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid is also relatively easy to use and does not require specialized equipment. However, there are some limitations to using 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid. 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid has a limited range of excitation and emission wavelengths, which can limit its use in certain experiments. 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid can also be affected by environmental factors such as pH and temperature, which can affect its spectral properties.
Direcciones Futuras
There are several future directions for the use of 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid in scientific research. One direction is the development of new derivatives of 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid with improved spectral properties and binding affinity for biomolecules. Another direction is the use of 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid in live-cell imaging to monitor the dynamics of biomolecules in real-time. 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid can also be used in the development of biosensors for the detection of biomolecules in clinical and environmental samples.
Conclusion:
In conclusion, 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid is a fluorescent dye that has been widely used in scientific research for its ability to label and detect biomolecules. 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid has several advantages for lab experiments, including high sensitivity and ease of use. 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid has minimal biochemical and physiological effects on biological systems and has been used in a variety of research fields. There are several future directions for the use of 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid in scientific research, including the development of new derivatives and the use of 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid in live-cell imaging.
Métodos De Síntesis
5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid can be synthesized by reacting 5-nitro-1-naphthalenesulfonic acid with ethylenediamine and subsequently treating the product with ethyleneimine. The resulting compound is then reduced to 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid using sodium dithionite. The synthesis of 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid is a multi-step process and requires careful handling of the reactants.
Aplicaciones Científicas De Investigación
5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid has been widely used in scientific research as a fluorescent probe for biomolecules such as proteins, nucleic acids, and lipids. 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid is used to label these biomolecules and detect their presence in various biological systems. 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid can also be used to monitor protein-protein interactions and protein-ligand interactions. 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid has been used in a variety of research fields such as biochemistry, cell biology, and pharmacology.
Propiedades
Número CAS |
155303-18-7 |
|---|---|
Nombre del producto |
5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid |
Fórmula molecular |
C16H24N4O3S |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
5-[2-[bis(2-aminoethyl)amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C16H24N4O3S/c17-7-10-20(11-8-18)12-9-19-15-5-1-4-14-13(15)3-2-6-16(14)24(21,22)23/h1-6,19H,7-12,17-18H2,(H,21,22,23) |
Clave InChI |
PQICMZJEWAAXTI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCN(CCN)CCN |
SMILES canónico |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCN(CCN)CCN |
Otros números CAS |
155303-18-7 |
Sinónimos |
5-(2-(bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid Ftris-NH2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



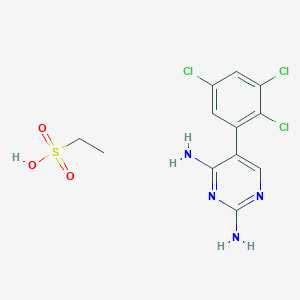
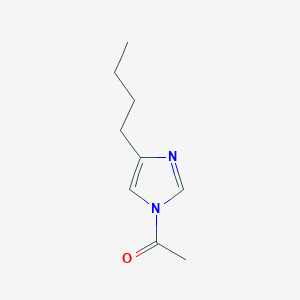
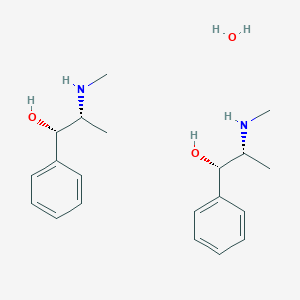
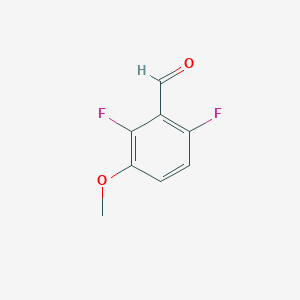
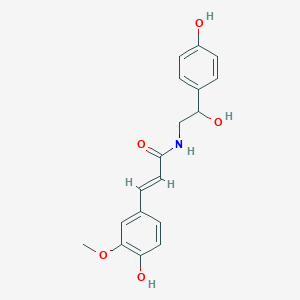
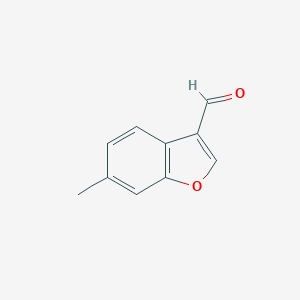
![5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123788.png)
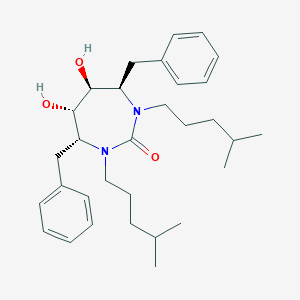
![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B123790.png)
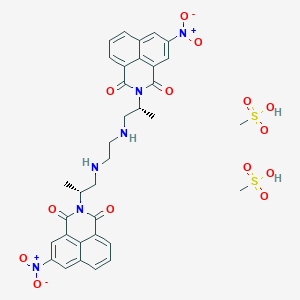
![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)
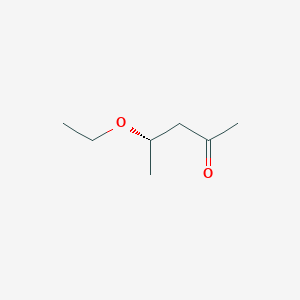

![5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123806.png)